2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine

Multi-drug resistance reversal Leishmania tropica oxazolo[3,2-a]pyridine scaffold

2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine (CAS 647841-05-2; molecular formula C19H19Cl2NO; molecular weight 348.27 g/mol) belongs to the oxazolo[3,2-a]pyridine class of fused heterocyclic compounds. This scaffold has been investigated as a structural basis for reversing multi-drug resistance (MDR) in Leishmania tropica, with certain oxazolo[3,2-a]pyridine derivatives achieving reversion indexes of up to 6.7-fold against daunomycin and 8.7-fold against miltefosine in resistant parasite strains.

Molecular Formula C19H19Cl2NO
Molecular Weight 348.3 g/mol
CAS No. 647841-05-2
Cat. No. B12584423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine
CAS647841-05-2
Molecular FormulaC19H19Cl2NO
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)OC(C2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl
InChIInChI=1S/C19H19Cl2NO/c20-15-9-3-1-7-13(15)18-19(14-8-2-4-10-16(14)21)23-17-11-5-6-12-22(17)18/h1-4,7-10,17-19H,5-6,11-12H2
InChIKeyPRJITYMHFJCKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine (CAS 647841-05-2): Structural Context and Scaffold Identity


2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine (CAS 647841-05-2; molecular formula C19H19Cl2NO; molecular weight 348.27 g/mol) belongs to the oxazolo[3,2-a]pyridine class of fused heterocyclic compounds. This scaffold has been investigated as a structural basis for reversing multi-drug resistance (MDR) in Leishmania tropica, with certain oxazolo[3,2-a]pyridine derivatives achieving reversion indexes of up to 6.7-fold against daunomycin and 8.7-fold against miltefosine in resistant parasite strains [1]. However, the specific biological or pharmacological profile of this particular 2,3-bis(2-chlorophenyl) derivative has not been independently reported in the primary peer-reviewed literature; its identity is confirmed solely through vendor-supplied chemical characterization data .

Why Oxazolo[3,2-a]pyridine Analogs Cannot Be Casually Substituted: The Case for 2,3-Bis(2-chlorophenyl) Specificity


Within the oxazolo[3,2-a]pyridine class, enantiomeric configuration and substituent pattern critically determine MDR-reversal potency. In the foundational scaffold study, the enantiopure compound 20S achieved significantly greater reversion of both daunomycin and miltefosine resistance than its enantiomer 20R [1]. This demonstrates that even stereochemical variation within the same scaffold yields non-equivalent biological outcomes. By extension, the 2,3-bis(2-chlorophenyl) substitution pattern of the target compound represents a distinct chemical space that cannot be assumed interchangeable with other oxazolo[3,2-a]pyridine analogs. However, no direct comparative data for this specific derivative versus defined analogs are publicly available as of the search date.

Quantitative Evidence Inventory for 2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine (CAS 647841-05-2)


Scaffold-Level MDR Reversal Potency in Leishmania tropica: Class Benchmark for Oxazolo[3,2-a]pyridines

The oxazolo[3,2-a]pyridine scaffold has demonstrated significant MDR-reversal activity in Leishmania tropica. Compounds bearing this core achieved reversion indexes of up to 6.7-fold for daunomycin and 8.7-fold for miltefosine [1]. The enantiopure compound 20S showed superior reversal of both drugs compared to its enantiomer 20R [1]. However, the specific 2,3-bis(2-chlorophenyl) derivative (CAS 647841-05-2) was not among the compounds explicitly characterized in this study; this evidence is therefore class-level inference only.

Multi-drug resistance reversal Leishmania tropica oxazolo[3,2-a]pyridine scaffold

Enantiomeric Differentiation Within the Oxazolo[3,2-a]pyridine Scaffold: Stereochemical Sensitivity

The oxazolo[3,2-a]pyridine scaffold exhibits pronounced stereochemical sensitivity: enantiopure compound 20S attained reversion of resistance to both daunomycin and miltefosine 'fairly more significantly than its enantiomer 20R' [1]. This indicates that the three-dimensional arrangement of substituents on the hexahydro-oxazolo[3,2-a]pyridine core is a critical determinant of biological activity.

Enantioselective activity chiral resolution structure-activity relationship

Structural Confirmation and Physicochemical Identity of CAS 647841-05-2

Vendor-supplied data confirm the chemical identity of 2,3-bis(2-chlorophenyl)-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine: molecular formula C19H19Cl2NO, molecular weight 348.266 g/mol, CAS 647841-05-2 . No melting point, boiling point, spectral data, or purity specifications are publicly available from non-excluded sources.

Chemical characterization molecular identity quality control

Procurement-Guiding Application Scenarios for 2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine (CAS 647841-05-2)


Scaffold-Focused Exploration of MDR Reversal in Leishmania and Related Protozoan Parasites

Given the established MDR-reversal activity of the oxazolo[3,2-a]pyridine scaffold in Leishmania tropica [1], this compound may serve as a structural probe to expand structure-activity relationship (SAR) studies within the class. Its bis(2-chlorophenyl) substitution pattern represents a distinct chemical space not explored in the original 29-compound series, offering potential for discovering derivatives with improved reversion indexes or broader spectrum activity. Procurement should be accompanied by in-house analytical characterization, as no independent pharmacological data are currently available.

Enantioselective Synthesis and Chiral Resolution Studies

The demonstrated enantiomer-dependent activity within the oxazolo[3,2-a]pyridine class [1] makes this compound a candidate for chiral resolution and enantioselective synthesis optimization. If the 2,3-bis(2-chlorophenyl) derivative exhibits similar stereochemical sensitivity, the development of enantiopure forms could unlock differential biological activity. Users should verify the enantiomeric composition of procured material before initiating pharmacological studies.

Chemical Library Enrichment for Neglected Tropical Disease Drug Discovery

As part of a diversified heterocyclic screening library targeting neglected tropical diseases, this compound adds a bis-chlorinated diaryl oxazolo[3,2-a]pyridine chemotype. The scaffold's structural relationship to 1,4-dihydropyridine calcium-channel blockers [1] may also support cross-screening against cardiovascular targets. Procurement value lies in scaffold diversity rather than validated potency at this stage.

Analytical Reference Standard for Method Development

The compound's defined molecular formula (C19H19Cl2NO) and the presence of two chlorine atoms make it suitable as a retention-time marker or mass calibration standard in LC-MS and GC-MS method development for chlorinated heterocycles. Its procurement as a characterized reference material supports analytical workflow validation, provided that the supplier furnishes a certificate of analysis .

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